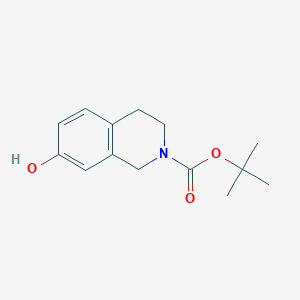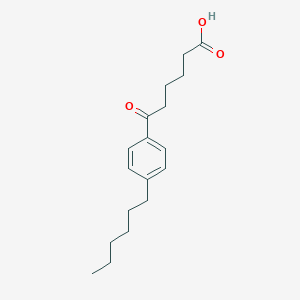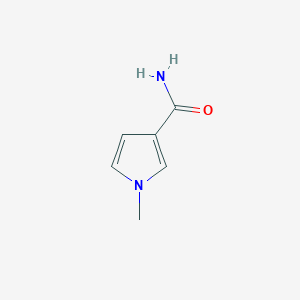
2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid is a chiral amino acid derivative with a tetralin structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-8-hydroxytetralin-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a tetralin derivative.
Functional Group Introduction: Introduction of amino and hydroxyl groups at specific positions on the tetralin ring.
Chiral Resolution: The chiral center is introduced, and enantiomeric separation is performed to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production methods may involve:
Catalytic Hydrogenation: Using catalysts to selectively hydrogenate specific bonds.
Enzymatic Resolution: Employing enzymes to achieve high enantiomeric purity.
Optimized Reaction Conditions: Utilizing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Amino-8-hydroxytetralin-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications.
Applications De Recherche Scientifique
(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-8-hydroxytetralin-2-carboxylic acid involves:
Molecular Targets: Interaction with specific enzymes and receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, including neurotransmitter synthesis and signal transduction.
Comparaison Avec Des Composés Similaires
®-2-Amino-8-hydroxytetralin-2-carboxylic acid: The enantiomer of the compound with different biological activity.
2-Amino-8-hydroxyquinoline: A structurally similar compound with distinct chemical properties.
2-Amino-8-hydroxy-1,2,3,4-tetrahydronaphthalene: Another tetralin derivative with comparable reactivity.
Uniqueness: (S)-2-Amino-8-hydroxytetralin-2-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties, making it valuable for targeted applications in medicinal chemistry and synthetic organic chemistry.
Propriétés
Numéro CAS |
168629-05-8 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
(2S)-2-amino-8-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-11(10(14)15)5-4-7-2-1-3-9(13)8(7)6-11/h1-3,13H,4-6,12H2,(H,14,15)/t11-/m0/s1 |
Clé InChI |
MIZUUMRXJDZBJU-NSHDSACASA-N |
SMILES |
C1CC(CC2=C1C=CC=C2O)(C(=O)O)N |
SMILES isomérique |
C1C[C@](CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+] |
SMILES canonique |
C1CC(CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+] |
Synonymes |
2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)





![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)
